4-[(Difluoromethyl)sulfanyl]aniline hydrochloride

Lipophilicity Hansch parameter Drug design

4-[(Difluoromethyl)sulfanyl]aniline hydrochloride (CAS 477593-83-2) is a para-substituted aniline derivative bearing the difluoromethylthio (–SCF₂H) group, supplied as the hydrochloride salt (C₇H₈ClF₂NS, MW 211.66). The compound serves as a versatile aromatic amine building block, most notably documented as a reagent for constructing 2-anilinopyrimidine scaffolds explored as cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C7H8ClF2NS
Molecular Weight 211.65
CAS No. 477593-83-2
Cat. No. B2997883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Difluoromethyl)sulfanyl]aniline hydrochloride
CAS477593-83-2
Molecular FormulaC7H8ClF2NS
Molecular Weight211.65
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC(F)F.Cl
InChIInChI=1S/C7H7F2NS.ClH/c8-7(9)11-6-3-1-5(10)2-4-6;/h1-4,7H,10H2;1H
InChIKeySWJSXYKJQHZHTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Difluoromethyl)sulfanyl]aniline Hydrochloride (CAS 477593-83-2): A Para-SCF₂H Aniline Building Block for Kinase-Targeted Medicinal Chemistry


4-[(Difluoromethyl)sulfanyl]aniline hydrochloride (CAS 477593-83-2) is a para-substituted aniline derivative bearing the difluoromethylthio (–SCF₂H) group, supplied as the hydrochloride salt (C₇H₈ClF₂NS, MW 211.66). The compound serves as a versatile aromatic amine building block, most notably documented as a reagent for constructing 2-anilinopyrimidine scaffolds explored as cyclin-dependent kinase (CDK) inhibitors . The –SCF₂H substituent is recognized in contemporary medicinal chemistry as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl and thiol groups, occupying a distinct physicochemical space between the non-fluorinated methylthio (–SCH₃) and the fully fluorinated trifluoromethylthio (–SCF₃) analogs [1]. This compound has also been validated as a crystallographic fragment hit against Enterovirus D68 3C protease (PDB 7GQ8), confirming its ability to engage biological targets in a structure-enabled drug discovery context [2].

Why 4-[(Difluoromethyl)sulfanyl]aniline Hydrochloride Cannot Be Interchanged with Its SCF₃, SCH₃, or Regioisomeric Analogs


The –SCF₂H group on this aniline scaffold is not a simple intermediate between –SCH₃ and –SCF₃; it introduces a functionally distinct combination of moderate lipophilicity and hydrogen-bond donor capacity that neither analog can replicate. The –SCF₃ analog (Hansch πR = 1.44) is substantially more lipophilic and lacks an acidic proton entirely, eliminating any H-bond donor contribution [1]. The –SCH₃ analog (πR = 0.56) is less lipophilic and also cannot serve as an H-bond donor [1]. Furthermore, the hydrochloride salt form (CAS 477593-83-2) offers critical handling and solubility advantages over the free base (CAS 24933-60-6) that directly impact reproducible downstream coupling chemistry. Regioisomeric substitution (ortho- vs. meta- vs. para-SCF₂H) alters the steric environment around the aniline –NH₂ nucleophile, affecting coupling efficiency and the geometry of the resulting products. These physicochemical and functional differences mean that substituting one member of this class for another changes the lipophilicity, target-binding hydrogen-bond potential, and synthetic reactivity of any derived compound in ways that are predictable but not interchangeable [2].

Quantitative Differentiation Evidence: 4-[(Difluoromethyl)sulfanyl]aniline Hydrochloride vs. Closest Analogs


Lipophilicity Tuning: SCF₂H (πR = 0.68) Occupies a Narrow Window Between SCH₃ (πR = 0.56) and SCF₃ (πR = 1.44)

The –SCF₂H substituent on 4-[(difluoromethyl)sulfanyl]aniline provides a Hansch lipophilicity parameter πR of 0.68, which is 2.1-fold lower than the –SCF₃ analog (πR = 1.44) and only modestly higher (1.2-fold) than the –SCH₃ analog (πR = 0.56) [1]. This translates at the whole-molecule level: the calculated LogP of 4-(SCF₂H)-aniline (free base) is 2.83 [2], compared with 3.46 for 4-(SCF₃)-aniline and 1.80 (XLogP3) for 4-(SCH₃)-aniline [3]. The ΔLogP between SCF₂H and SCF₃ analogs is approximately 0.63 log units, representing roughly a 4.3-fold difference in octanol-water partition. This positions the –SCF₂H compound as the preferred choice when target LogP must stay below 3.0 to satisfy Lipinski compliance while still retaining the metabolic benefits of fluorination [4].

Lipophilicity Hansch parameter Drug design Physicochemical property

Hydrogen-Bond Donor Capacity: ArSCF₂H (A = 0.098, pKa ≈ 35.2) Enables Target Engagement Absent in SCF₃ and SCH₃ Analogs

The –SCF₂H group in 4-[(difluoromethyl)sulfanyl]aniline possesses a weakly acidic C–H proton that functions as a hydrogen-bond donor. Quantitative H-bond acidity measurements for aryl-SCF₂H compounds give a hydrogen-bond acidity parameter A = 0.098 and an estimated pKa of approximately 35.2 [1]. This places the –SCF₂H group in a H-bond donor strength range comparable to thiophenol (ArSH) rather than aliphatic alcohols, as confirmed by independent computational and kinetic studies on the bifurcated RSCF₂–H···O hydrogen bond [2]. In marked contrast, the –SCF₃ analog has no proton available for H-bond donation, and the –SCH₃ analog, while possessing C–H bonds, lacks the inductive activation provided by the α-fluorine atoms that renders the SCF₂–H proton sufficiently acidic for measurable H-bond donation in biological contexts [1]. The bioisosteric replacement of –OH or –SH with –SCF₂H on the aniline scaffold therefore retains hydrogen-bonding capacity while adding lipophilicity, a dual advantage neither the –SCF₃ nor the –SCH₃ analog can provide [3].

Hydrogen bond Molecular recognition Bioisostere Binding selectivity

Hydrochloride Salt Form (CAS 477593-83-2) vs. Free Base (CAS 24933-60-6): Solubility, Handling, and Stoichiometric Precision

The hydrochloride salt (CAS 477593-83-2) offers a quantifiably different physical form compared to the free base (CAS 24933-60-6). The salt has a molecular weight of 211.66 g/mol (vs. 175.20 g/mol for the free base), corresponding to the addition of HCl (36.46 g/mol) . Protonation of the aniline –NH₂ group converts the liquid or low-melting free base into a crystalline solid with significantly enhanced aqueous solubility through ionization, a property critical for aqueous-phase coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) where the free base may exhibit limited solubility . The hydrochloride salt also eliminates variability in protonation state during storage, as the free base can undergo partial oxidation or discoloration over time. Procurement specifications for the HCl salt typically quote purity of 95% (HPLC) with recommended storage at 2–8°C under dry conditions, ensuring reproducible stoichiometry in subsequent synthetic transformations .

Salt form Solubility Handling Procurement specification

Crystallographic Fragment Screening Validation: EV-D68 3C Protease Binding (PDB 7GQ8, 1.38 Å Resolution)

The free base form of 4-[(difluoromethyl)sulfanyl]aniline was identified as a fragment hit in a crystallographic fragment screening campaign against Enterovirus D68 3C protease (3Cᵖʳᵒ), a validated antiviral drug target [1]. The compound (PDB ligand code T8O) co-crystallized with EV-D68 3C protease at a resolution of 1.38 Å (PDB ID: 7GQ8), confirming direct binding to the target active site [2]. This fragment screen, conducted at the Diamond Light Source XChem facility (beamline I04-1), employed PanDDA analysis for hit identification and identified 75 fragments binding to the target, of which this compound was one of the validated hits [1]. The high-resolution structure provides unambiguous electron density for the –SCF₂H group's orientation within the protease active site, demonstrating that the difluoromethylthio moiety can engage productively in protein-ligand interactions in a structure-enabled drug discovery workflow [2]. No equivalent PDB entry exists for the –SCF₃ or –SCH₃ para-substituted aniline analogs bound to this target, suggesting the specific physicochemical profile of the –SCF₂H group contributed to fragment hit identification under the standardized screening conditions.

Fragment-based drug discovery Crystallographic screening Antiviral 3C protease

CDK Inhibitor Chemistry: Validated Building Block for 2-Anilinopyrimidine Kinase Scaffolds

4-[(Difluoromethyl)sulfanyl]aniline hydrochloride is commercially documented as a reagent for the preparation of novel 2-anilinopyrimidines explored as potential CDK II inhibitors . The 2-anilinopyrimidine scaffold is a privileged chemotype in kinase drug discovery, with the para-substituted aniline serving as the key coupling partner to the pyrimidine core. Recent literature on 2-anilinopyrimidine CDK inhibitors reports compounds achieving IC₅₀ values as low as 0.059 µM against CDK9, 0.479 µM against CDK7, and 0.716 µM against CDK8, with antiproliferative activity against HepG2 (IC₅₀ = 3.84–18.85 µM), HeLa (IC₅₀ = 7.16–9.83 µM), and MCF7 (IC₅₀ = 3.84–19.68 µM) cancer cell lines [1]. While the specific –SCF₂H-substituted derivatives' individual IC₅₀ values are not disaggregated in the published SAR tables, the presence of electron-withdrawing, lipophilic para-substituents on the aniline ring is a recurrent structural feature associated with potent CDK inhibitory activity across multiple 2-anilinopyrimidine series [1][2]. The –SCF₂H group's balanced lipophilicity (πR = 0.68) positions it as an attractive substituent choice within the narrow property space tolerated by the CDK ATP-binding pocket compared to bulkier or more lipophilic alternatives [2].

CDK inhibitor Kinase 2-Anilinopyrimidine Cancer

High-Impact Application Scenarios for 4-[(Difluoromethyl)sulfanyl]aniline Hydrochloride Based on Quantified Differentiation


Kinase Inhibitor Lead Optimization Requiring Sub-LogP 3.0 Lipophilicity with Retained H-Bond Donor Capacity

In 2-anilinopyrimidine or related type II kinase inhibitor programs where the para-substituted aniline occupies a solvent-exposed or hinge-proximal region, the –SCF₂H group's moderate lipophilicity (πR = 0.68; compound LogP ≈ 2.83) keeps the molecule within Lipinski-compliant property space while the weakly acidic SCF₂–H proton (A = 0.098) can interact with structured water molecules or backbone carbonyls in the kinase active site [1][2]. The –SCF₃ analog would add approximately 0.63 log units to the compound LogP (compound LogP ≈ 3.46), risking solubility-limited absorption and higher metabolic turnover, while the –SCH₃ analog (XLogP3 ≈ 1.80) would sacrifice both the H-bond donor interaction and the metabolic stabilization conferred by fluorine substitution [1]. The HCl salt form enables direct use in SNAr or Buchwald-Hartwig coupling to the pyrimidine core without additional solubilization optimization .

Fragment-Based Antiviral Drug Discovery Targeting Enteroviral 3C Proteases

The crystallographically validated binding of 4-[(difluoromethyl)sulfanyl]aniline to EV-D68 3C protease (PDB 7GQ8, 1.38 Å) provides an experimentally confirmed starting point for structure-guided fragment growing or merging campaigns against enteroviral 3C proteases [3]. The high-resolution electron density of the –SCF₂H group within the active site informs vectors for fragment elaboration. The availability of the HCl salt in multi-gram quantities (from multiple commercial vendors at 95% purity) supports rapid analog synthesis for SAR exploration, while the free base can be liberated in situ for coupling reactions . The absence of PDB entries for SCF₃ or SCH₃ analogs bound to the same target underscores the specificity of this fragment hit for the SCF₂H chemotype.

Bioisosteric Replacement of para-Hydroxy or para-Mercapto Aniline in Probe Compound Design

When a lead compound contains a para-hydroxyaniline or para-aminothiophenol substructure that contributes to target binding but suffers from metabolic glucuronidation/sulfation or oxidative instability, the –SCF₂H group serves as a metabolically more robust bioisostere [2][4]. The SCF₂H group retains the H-bond donor capacity (A = 0.098, comparable to thiophenol) that the parent –OH or –SH provides, while adding lipophilicity (ΔπR ≈ +0.12 vs. CH₃; net increase vs. OH/ SH) that can improve membrane permeability [1][2]. This replacement strategy is directly enabled by procuring the 4-SCF₂H-aniline HCl building block as a drop-in coupling partner for the existing synthetic route.

Parallel Library Synthesis with Controlled Physicochemical Diversity

For combinatorial library design where the aniline coupling partner is systematically varied, the 4-SCF₂H-aniline HCl salt provides a defined intermediate-lipophilicity data point between the non-fluorinated (4-SCH₃, πR = 0.56) and fully fluorinated (4-SCF₃, πR = 1.44) extremes [1]. The HCl form's crystalline nature ensures accurate weighing for parallel synthesis on automated platforms, with reproducible stoichiometry across dozens to hundreds of reactions . Post-coupling products can be assessed for lipophilicity-dependent properties (LogD, solubility, plasma protein binding, metabolic stability in microsomes) with the –SCF₂H group providing a predictable, literature-precedented contribution to each endpoint [4].

Quote Request

Request a Quote for 4-[(Difluoromethyl)sulfanyl]aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.